3'-Chloro-3-(2,3-dimethylphenyl)propiophenone

Description

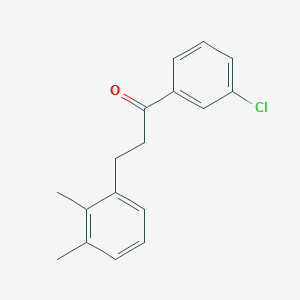

3'-Chloro-3-(2,3-dimethylphenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₇H₁₇ClO and a molecular weight of 272.77 g/mol (inferred from structurally similar compounds, e.g., ). This compound features a propiophenone backbone substituted with a chlorine atom at the 3'-position of the aromatic ring and a 2,3-dimethylphenyl group at the 3-position. It is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) requiring high purity, as emphasized by suppliers like MolCore .

For example, 3'-chloropropiophenone (CAS 34841-35-5), a simpler analog, has a boiling point of 124°C and a molecular weight of 168.62 g/mol , highlighting how additional substituents increase molecular complexity.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDLNYSRJLRBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644627 | |

| Record name | 1-(3-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-41-0 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,3-dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2,3-dimethylbenzene (o-xylene) is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 3’-Chloro-3-(2,3-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,3-dimethylphenyl)propiophenone depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways and molecular targets involved vary based on the context of its use .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares 3'-Chloro-3-(2,3-dimethylphenyl)propiophenone with five structurally related compounds, focusing on substituent effects and key properties:

Key Differences and Trends

Chlorine Position: Moving the chlorine from 3' to 2' (as in CAS 898779-57-2) alters electronic distribution, affecting dipole moments and solubility .

Physical Properties: Methyl groups increase molecular weight and hydrophobicity, raising boiling points relative to non-methylated analogs. For instance, 3'-chloropropiophenone (bp = 124°C) vs. methyl-substituted derivatives (estimated bp >200°C). Fluorine substitution (e.g., in CAS 7454-76-4) introduces electronegativity, increasing polarity but complicating synthesis, leading to discontinuation .

Safety and Handling: Methoxy-substituted analogs (e.g., 4'-chloro-3-(3-methoxyphenyl)propiophenone) require stringent safety protocols due to flammability (Fp >113°C) and toxicity (R-phrases: R14, R22) . Methyl and chlorine combinations may reduce acute toxicity compared to fluorinated derivatives, as seen in discontinued products .

Biological Activity

3'-Chloro-3-(2,3-dimethylphenyl)propiophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound is a ketone derivative characterized by the presence of a chloro group and a dimethyl-substituted phenyl group. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, demonstrating notable inhibition zones.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These results suggest that the compound has the potential to be developed into an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound were assessed in vitro using several cancer cell lines. The compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for cell growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 35 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells .

Case Studies

- Study on Antimicrobial Effects : A recent investigation focused on the compound's efficacy against multi-drug resistant strains of bacteria. Results showed that it could inhibit the growth of resistant strains, suggesting its potential use in treating infections where traditional antibiotics fail .

- Anticancer Research : In a comparative study with established anticancer drugs, this compound exhibited superior cytotoxicity in certain cancer cell lines. This study highlighted its potential as a lead compound for further development in cancer therapeutics .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in metabolic pathways and cell signaling. Studies have suggested that it may modulate the expression of genes related to apoptosis and cell cycle regulation.

Q & A

Q. What are the standard synthetic routes for 3'-Chloro-3-(2,3-dimethylphenyl)propiophenone, and how can their efficiency be validated experimentally?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a chlorinated propiophenone derivative reacts with 2,3-dimethylphenyl groups under catalytic conditions (e.g., AlCl₃). Key steps include:

- Reaction Optimization : Vary temperature (80–120°C), solvent (dichloromethane or nitrobenzene), and catalyst loading (1–5 mol%) to maximize yield .

- Validation : Confirm product purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). Compare spectral data with PubChem-computed InChI or SMILES identifiers for structural verification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]⁺) and fragments, cross-referenced with PubChem data .

- FT-IR : Validate carbonyl stretches (~1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .

- Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal to prevent environmental contamination .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation due to potential delayed toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

- Methodological Answer :

- Byproduct Analysis : Use GC-MS or LC-MS to detect halogenated intermediates (e.g., di- or tri-chlorinated derivatives). Adjust stoichiometry of aryl reactants to reduce over-substitution .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Q. What strategies are recommended for resolving contradictions in reported toxicity data for chlorinated propiophenone derivatives?

- Methodological Answer :

- In Vitro Assays : Conduct MTT assays on human hepatocyte (HepG2) cells to assess acute cytotoxicity. Compare results with structurally similar compounds (e.g., 3-Chlorophenanthrene) .

- Literature Meta-Analysis : Apply the ATSDR’s chlorophenol toxicity framework (Appendix B, Table B-3) to evaluate data quality, focusing on exposure thresholds (PAC-1: 2.1 mg/m³) .

Q. How can computational chemistry predict the environmental persistence of this compound?

- Methodological Answer :

- Software Tools : Use EPI Suite to estimate biodegradation (BIOWIN model) and bioaccumulation (log Kow from PubChem’s SMILES C9H6ClF3O) .

- Degradation Pathways : Simulate hydrolysis (pH 7–9) and photolysis (UV-Vis spectra) to identify stable metabolites. Validate experimentally via HPLC-MS .

Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with protein structures (PDB) to predict binding affinities. Focus on hydrophobic pockets accommodating chlorophenyl groups .

- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., cytochrome P450 isoforms) under varying concentrations (1–100 µM) .

Contradictions and Data Gaps

- Ecotoxicity : No empirical data exist for soil mobility or bioaccumulation (Section 12 of ). Researchers should prioritize OECD 307/308 testing .

- Reaction Byproducts : Conflicting reports on major products in halogenation reactions ( vs. 9). Use high-purity reagents and controlled stoichiometry to replicate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.